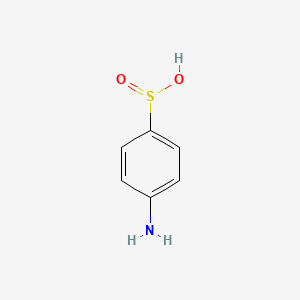

4-Aminobenzenesulfinic acid

Description

Significance of 4-Aminobenzenesulfinic Acid as a Fundamental Aromatic Amine in Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. As an aromatic amine, its amino group can be readily converted into a diazonium salt. This reactivity is crucial for its primary application in the synthesis of azo dyes, where the diazonium intermediate is coupled with other aromatic compounds to create a wide range of colors. cymitquimica.com Furthermore, it functions as a reagent in various chemical reactions, including its use in analytical chemistry for the detection of nitrites. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and a sulfinic acid moiety, makes it a precursor of interest for creating more complex molecules, with potential applications in the pharmaceutical sector. cymitquimica.com

Historical Context and Evolution of Research on 4-Aminobenzenesulfonic Acid

Specific historical records detailing the discovery and early research of this compound are not extensively documented in readily available literature. However, the broader class of sulfinic acids has been a subject of study for many decades. Early research, such as that reviewed in 1951, focused on establishing fundamental preparation methods and understanding the basic properties and reactions of these sulfur-containing organic acids. acs.org The development of synthetic routes, such as the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, laid the groundwork for accessing these compounds. researchgate.net The evolution of research has since shifted from basic preparation to exploring the nuanced reactivity and application of sulfinic acids in modern synthetic methodologies.

Contemporary Research Paradigms and Challenges in this compound Chemistry

The chemistry of sulfinic acids, including this compound, presents both opportunities and challenges. A significant challenge is the inherent instability of sulfinic acids, which can be prone to disproportionation, breaking down into the corresponding sulfonic acid and thiosulfonate. mdpi.comnih.gov This instability requires careful handling and consideration of reaction conditions.

Contemporary research paradigms focus on harnessing the unique reactivity of sulfinic acids and their salts (sulfinates). They are increasingly studied as versatile intermediates in organic synthesis. researchgate.net A major area of modern research involves the use of sulfinic acids as precursors to sulfonyl radicals. researchgate.net These radicals can participate in a wide array of chemical transformations, allowing for the construction of complex sulfonyl-containing molecules, which are significant in medicinal chemistry and materials science. researchgate.net Developing mild and efficient methods to generate and utilize these reactive species from stable sulfinate salts remains an active area of investigation. researchgate.net

Review of Key Research Areas and Interdisciplinary Relevance of 4-Aminobenzenesulfonic Acid

The primary and most established research area for this compound is in the field of dye chemistry. Its ability to form diazonium salts makes it a key component in the production of azo dyes. cymitquimica.com In analytical chemistry, it is utilized as a reagent for detecting nitrite (B80452) ions, highlighting its practical application in chemical analysis. cymitquimica.com

The interdisciplinary relevance of this compound is suggested by its potential use as a precursor in pharmaceutical synthesis. cymitquimica.com While detailed studies are more prevalent for other sulfonated compounds, the presence of the amino and sulfinic acid groups offers a scaffold for creating novel bioactive molecules. The broader class of organosulfur compounds is of significant interest in medicinal chemistry, and as synthetic methods for sulfinic acids advance, their role in developing new therapeutic agents may expand.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEBWPQBEDKBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322909 | |

| Record name | 4-aminobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-15-3 | |

| Record name | 7472-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Aminobenzenesulfonic Acid

Industrial Synthesis of 4-Aminobenzenesulfonic Acid

The primary industrial method for synthesizing 4-aminobenzenesulfonic acid is through the sulfonation of aniline (B41778). This process is often referred to as the "baking process" due to the high temperatures required. ucv.ro

Process Optimization and Yield Enhancement

Traditional conventional synthesis methods require prolonged reaction times, often exceeding four hours at temperatures around 200°C. ucv.ro To improve efficiency, various process optimization strategies have been developed. One patented method details a procedure that can achieve high purity and yield. This process involves the portion-wise addition of concentrated sulfuric acid to aniline, followed by heating at 180-190°C for 1.5 to 2 hours. This optimized thermal process can reportedly produce 4-aminobenzenesulfonic acid with a purity of up to 99% and a yield as high as 98%. google.com

More recent advancements focus on "green chemistry" principles to reduce energy consumption and reaction time. Microwave-assisted synthesis has emerged as a significantly faster alternative. ucv.roicm.edu.pl By using microwave irradiation, the reaction can be completed in a matter of minutes instead of hours, offering substantial savings in time and energy. icm.edu.pl

Below is a comparison of different synthetic approaches:

| Method | Temperature | Duration | Reported Yield | Reported Purity |

| Conventional Heating | 180-200°C | > 4 hours | ~80% | Variable |

| Optimized Heating | 180-190°C | 1.5 - 2 hours | up to 98% | up to 99% |

| Microwave-Assisted | N/A | ~2-3 minutes | Significant amount | Main product |

Data compiled from multiple sources. ucv.rogoogle.comicm.edu.pl

Mechanistic Investigations of 4-Aminobenzenesulfonic Acid Formation

The mechanism of sulfanilic acid formation has been a topic of scientific inquiry, with initial theories being revised based on later experimental evidence.

Role of Phenylsulfamic Acid Intermediates

It is well-established that the sulfonation of aniline proceeds through a key intermediate, phenylsulfamic acid. atamanchemicals.comatamanchemicals.comwikipedia.org In this process, aniline initially reacts with sulfuric acid to form aniline sulfate. Upon heating, this salt dehydrates to form N-phenylsulfamic acid. This intermediate is then crucial for the subsequent rearrangement that leads to the final C-sulfonated product. ucv.roicm.edu.pl

Intermolecular Rearrangement Mechanisms

The precise nature of the rearrangement from phenylsulfamic acid to 4-aminobenzenesulfonic acid has been debated. An early mechanism proposed by Eugen Bamberger suggested a series of intramolecular rearrangements, where the sulfonate group would move from the nitrogen atom to the ortho position (forming orthanilic acid) and then finally to the more stable para position upon further heating. atamanchemicals.comatamanchemicals.comwikipedia.org

However, subsequent investigations have provided strong evidence that the rearrangement is, in fact, an intermolecular process. atamanchemicals.comwikipedia.orgmdpi.com This currently accepted mechanism posits that under the high-temperature, acidic conditions, the phenylsulfamic acid intermediate undergoes desulfonation, releasing sulfur trioxide (SO₃). atamanchemicals.comwikipedia.orgmdpi.com This liberated sulfur trioxide then acts as the electrophile in a separate electrophilic aromatic substitution reaction with another molecule of aniline, attacking the electron-rich para position to form 4-aminobenzenesulfonic acid. atamanchemicals.comwikipedia.org This pathway is analogous to a Bamberger rearrangement. atamanchemicals.comwikipedia.org

Radiosulfur Studies in Mechanistic Elucidation

Definitive evidence for the intermolecular mechanism came from isotopic labeling studies, specifically using radiosulfur ([³⁵S]). wikipedia.orguniversityofgalway.ie In these experiments, the rearrangement of phenylsulfamic acid was carried out in the presence of sulfuric acid containing the ³⁵S isotope ([³⁵S]H₂SO₄). rsc.org It was found that the resulting 4-aminobenzenesulfonic acid product was radioactive, incorporating the ³⁵S label. mdpi.comrsc.org

This outcome would be impossible if the reaction were strictly intramolecular, as the original sulfonate group would have remained bonded to the same aniline molecule throughout the process. The incorporation of the radiolabel demonstrated that the sulfonate group from the phenylsulfamic acid can be exchanged with the sulfuric acid in the reaction medium. This confirmed that the phenylsulfamic acid desulfates to generate sulfur trioxide, which then enters the general pool of sulfonating agents before reacting with an aniline molecule. atamanchemicals.comwikipedia.orgrsc.org These radiosulfur studies were pivotal in disproving the intramolecular hypothesis and establishing the intermolecular nature of the reaction. universityofgalway.iersc.org

Green Chemistry Approaches to 4-Aminobenzenesulfonic Acid Synthesis

Conventional synthesis methods for 4-aminobenzenesulfonic acid, also known as sulfanilic acid, typically involve the sulfonation of aniline with concentrated sulfuric acid at high temperatures for extended periods. researchgate.net These traditional methods are often characterized by high energy consumption, the use of hazardous reagents, and the generation of significant waste, making them less environmentally friendly. ucv.roresearchgate.net In contrast, green chemistry approaches aim to mitigate these drawbacks by utilizing alternative energy sources and reaction conditions.

Solvent-Free Microwave-Assisted Synthesis

A prominent green alternative to conventional heating is the use of microwave irradiation in a solvent-free environment. researchgate.netcem.com This method involves the direct reaction of aniline with concentrated sulfuric acid, activated by microwave energy. ucv.ro The absence of a solvent reduces the environmental impact and simplifies the work-up process.

The reaction is typically carried out by mixing aniline and concentrated sulfuric acid and then subjecting the mixture to microwave irradiation. researchgate.net The polar nature of the reactants allows for efficient absorption of microwave energy, leading to rapid and localized heating. researchgate.net This targeted heating significantly accelerates the reaction rate compared to conventional methods. researchgate.net

Key Findings from Research:

Reaction Time: Microwave-assisted synthesis dramatically reduces the reaction time. While conventional methods can take several hours, the microwave-assisted approach can be completed in a matter of minutes. ucv.ronih.gov

Energy Efficiency: By focusing energy directly on the reacting molecules, microwave synthesis is more energy-efficient than traditional sand bath or oil bath heating. ucv.ro

Environmental Impact: The elimination of organic solvents and the reduction in energy consumption contribute to a more environmentally benign process. researchgate.netcem.com

Efficiency and Selectivity Enhancements in Sustainable Synthesis

Sustainable synthesis methods, particularly those employing microwave assistance, have demonstrated significant enhancements in both efficiency and selectivity. The rapid and uniform heating provided by microwaves often leads to higher yields and purer products compared to conventional thermal methods. ucv.ro

The selectivity for the para-isomer (4-aminobenzenesulfonic acid) over other isomers, such as ortho and meta forms, is a critical aspect of this synthesis. The reaction mechanism involves the initial formation of phenylsulfamic acid, which then rearranges to the final product. wikipedia.org Microwave irradiation can influence the kinetics of this rearrangement, favoring the formation of the thermodynamically more stable para-product.

| Synthesis Method | Reaction Time | Yield | Purity | Environmental Considerations |

| Conventional Heating | 4-5 hours | Variable | Contains impurities like aniline and disulfonic acids nih.gov | High energy consumption, potential for hazardous waste ucv.ro |

| Microwave-Assisted | A few minutes | High | High, with reduced side product formation researchgate.net | Low energy consumption, solvent-free, fewer hazardous wastes ucv.roresearchgate.net |

Purification Techniques for Research-Grade 4-Aminobenzenesulfonic Acid

Obtaining research-grade 4-aminobenzenesulfonic acid necessitates effective purification to remove unreacted starting materials and byproducts. The crude product from the synthesis often appears as a grey or off-white solid due to impurities. nih.govgoogle.com

The most common and effective method for purifying 4-aminobenzenesulfonic acid is recrystallization from hot water . google.com This technique leverages the zwitterionic nature of the compound, which makes it sparingly soluble in cold water but more soluble in hot water. ucv.rowikipedia.org

Recrystallization Procedure:

The crude product is dissolved in a minimal amount of boiling water.

If the solution is colored, activated charcoal can be added to adsorb colored impurities.

The hot solution is then filtered to remove any insoluble materials and the activated charcoal.

The filtrate is allowed to cool slowly, during which pure crystals of 4-aminobenzenesulfonic acid precipitate out of the solution.

The purified crystals are then collected by suction filtration, washed with a small amount of cold water, and dried.

This process can yield a product with a purity of up to 99%. google.com The isoelectric point of 4-aminobenzenesulfonic acid is 1.25, which represents the optimal pH for its precipitation and recrystallization.

Chemical Reactivity and Derivatization Strategies for 4 Aminobenzenesulfonic Acid

Diazotization Reactions of 4-Aminobenzenesulfonic Acid

The most significant reaction involving the amino group of 4-aminobenzenesulfonic acid is diazotization, a process that converts the primary aromatic amine into a diazonium salt. atamanchemicals.compbworks.comchegg.com This transformation is a cornerstone of azo dye chemistry, as the resulting diazonium ion is a key electrophilic intermediate. libretexts.org

The diazotization of 4-aminobenzenesulfonic acid involves its reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). scribd.combetapartners.nlgcwgandhinagar.comnih.gov Due to the zwitterionic nature of sulfanilic acid, it has low solubility in acidic solutions. uclmail.net Therefore, the process often begins by dissolving the sulfanilic acid in an alkaline solution, such as aqueous sodium carbonate, to form its sodium salt, sodium 4-aminobenzenesulfonate. betapartners.nlgcwgandhinagar.comresearchgate.nettruman.eduyoutube.comunb.ca This deprotonates the ammonium group, freeing the amino group to react with the nitrosonium ion (NO⁺) generated from the nitrous acid. scribd.combetapartners.nlgcwgandhinagar.com The reaction proceeds through a nitrosoammonium intermediate, which then loses a molecule of water under acidic conditions to yield the 4-sulfobenzenediazonium salt. gcwgandhinagar.com This product often separates from the cold reaction mixture as a fine, white crystalline precipitate. researchgate.netresearchgate.net

The formation of 4-sulfobenzenediazonium salt is highly dependent on carefully controlled reaction conditions to maximize yield and prevent the decomposition of the temperature-sensitive product. gcwgandhinagar.com

Temperature : The reaction is critically temperature-dependent and must be carried out in the cold, typically between 0 and 5 °C. nih.govyoutube.comjournalijar.comcuny.edu This is achieved by using an ice bath and adding crushed ice directly to the reaction mixture. researchgate.nettruman.eduyoutube.com Higher temperatures can lead to the decomposition of the unstable diazonium salt, which can hydrolyze to form a phenol and release nitrogen gas.

Acidity : A strong acidic medium, usually provided by concentrated hydrochloric acid, is essential for the formation of the nitrous acid from sodium nitrite. betapartners.nlgcwgandhinagar.comtruman.edu An excess of acid is used to ensure the complete generation of the electrophilic nitrosonium ion and to maintain a low pH, which stabilizes the resulting diazonium salt.

Reagent Addition : The solution containing the sodium salt of sulfanilic acid and sodium nitrite is added slowly and with constant stirring to the cold acidic solution. gcwgandhinagar.comresearchgate.netyoutube.com This controlled addition helps to dissipate the exothermic heat of reaction and maintain the required low temperature. cuny.edu After the addition, the reaction is typically stirred for a period (e.g., 15 minutes) to ensure complete diazotization. researchgate.net The presence of excess nitrous acid can be confirmed using potassium iodide-starch paper. researchgate.net

| Parameter | Optimal Condition | Purpose |

| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents decomposition. |

| pH | Strongly Acidic (HCl) | Facilitates the in situ generation of nitrous acid from sodium nitrite. |

| Reagents | 4-Aminobenzenesulfonic acid, Sodium Nitrite, Hydrochloric Acid | Primary reactants for the formation of the diazonium salt. |

| Initial Step | Dissolution in base (e.g., Na₂CO₃) | Increases solubility and frees the amino group for reaction. gcwgandhinagar.comuclmail.netresearchgate.nettruman.edu |

| Procedure | Slow, controlled addition of reagents with stirring | Maintains low temperature and ensures efficient mixing. gcwgandhinagar.comresearchgate.netyoutube.com |

Electrophilic Aromatic Substitution and Coupling Reactions

The 4-sulfobenzenediazonium ion is a weak electrophile that can attack electron-rich aromatic compounds in a reaction known as diazo coupling. researchgate.netlibretexts.org This reaction is a form of electrophilic aromatic substitution and is the fundamental chemical process for forming azo compounds, which are characterized by the -N=N- (azo) group that links two aromatic rings. pbworks.comcuhk.edu.hk

The diazonium salt prepared from 4-aminobenzenesulfonic acid serves as the diazo component in the coupling reaction. The other reactant, known as the coupling component, must be an aromatic ring that is "activated" by a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NR₂) group. libretexts.org These activating groups increase the electron density of the aromatic ring, making it susceptible to attack by the weakly electrophilic diazonium ion. researchgate.net The products of these reactions are often intensely colored and are widely used as dyes. libretexts.orguomus.edu.iq

Phenols and aromatic amines are the most common classes of coupling components used in the synthesis of azo dyes. atamanchemicals.comatamanchemicals.comyoutube.com The pH of the reaction medium is a critical factor that determines the reactivity of the coupling component and the success of the reaction.

Coupling with Phenols : The coupling reaction with phenols is typically carried out in a mild alkaline or basic solution (pH > 7.5). atamanchemicals.comatamanchemicals.comlibretexts.org In this environment, the phenol is deprotonated to form a phenoxide ion (-O⁻). The phenoxide ion is a much more powerful activating group than the neutral hydroxyl group, which significantly enhances the rate of electrophilic attack. libretexts.org The coupling generally occurs at the para position relative to the hydroxyl group, unless this position is already occupied. libretexts.org

Coupling with Aromatic Amines : The coupling with aromatic amines is best performed in a neutral to weakly acidic medium (pH < 7). atamanchemicals.comatamanchemicals.com Under these conditions, the amino group remains largely unprotonated and can act as a strong activating group. In strongly acidic solutions, the amino group would be protonated to form an ammonium salt (-NH₃⁺), which is a deactivating group and would prevent the coupling reaction. As with phenols, the substitution occurs preferentially at the para position. researchgate.net

The coupling of diazotized 4-aminobenzenesulfonic acid with various aromatic compounds yields many commercially important dyes.

Methyl Orange : This well-known acid-base indicator is synthesized by coupling the 4-sulfobenzenediazonium salt with N,N-dimethylaniline. researchgate.netscribd.comgcwgandhinagar.comresearchgate.netyoutube.com The N,N-dimethylaniline, dissolved in a weak acid like acetic acid, is added to the cold suspension of the diazonium salt. researchgate.netresearchgate.net The coupling occurs to form the red, acidic form of Methyl Orange, which is then converted to its orange sodium salt by the addition of a sodium hydroxide solution. scribd.comresearchgate.net

Orange II : This bright orange dye is prepared by coupling diazotized 4-aminobenzenesulfonic acid with 2-naphthol (beta-naphthol). uclmail.nettruman.eduyoutube.comreddit.com The 2-naphthol is first dissolved in a cold sodium hydroxide solution to form the highly reactive naphthoxide ion. truman.eduyoutube.com The cold diazonium salt suspension is then added to this alkaline solution, resulting in the formation of the Orange II dye as a precipitate. truman.eduyoutube.com

Yellow 6 (Sunset Yellow FCF) : A widely used food colorant, Yellow 6 is synthesized by coupling the 4-sulfobenzenediazonium salt with the sodium salt of 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). cuny.edu The coupling reaction is carried out under basic conditions to activate the hydroxyl group on the naphthalene ring system, leading to the formation of the bright orange-yellow dye. cuny.edu

| Target Dye | Diazo Component | Coupling Component | Reaction Condition |

| Methyl Orange | 4-Sulfobenzenediazonium salt | N,N-Dimethylaniline | Weakly Acidic researchgate.netresearchgate.net |

| Orange II | 4-Sulfobenzenediazonium salt | 2-Naphthol | Alkaline (NaOH) uclmail.nettruman.eduyoutube.com |

| Yellow 6 | 4-Sulfobenzenediazonium salt | 6-Hydroxynaphthalene-2-sulfonic acid | Basic cuny.edu |

Formation of Schiff Bases and Related Imine Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. scitecresearch.comdergipark.org.tr This reaction is acid-catalyzed and reversible. libretexts.org The amino group (-NH₂) of 4-aminobenzenesulfonic acid can react with the carbonyl group (C=O) of aldehydes or ketones to form Schiff bases. scitecresearch.comresearchgate.net

The general mechanism for the formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.org The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with the addition of a few drops of a catalytic acid like glacial acetic acid. dergipark.org.trasianpubs.org

Several studies have reported the synthesis of Schiff bases derived from 4-aminobenzenesulfonamide and various carbonyl compounds. scitecresearch.comresearchgate.net For instance, Schiff bases have been synthesized by the condensation of 4-aminobenzenesulfonamide with selected carbonyl molecules under microwave irradiation. scitecresearch.com Another study describes the synthesis of Schiff bases from 4-aminobenzoic acid and different aldehydes by refluxing in ethanol with a catalytic amount of glacial acetic acid. asianpubs.org

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Various aldehydes/ketones | Microwave irradiation (1 min, 385 W) | Schiff base ligands scitecresearch.com |

| Sulphathiazole | 2-Hydroxybenzaldehyde | Reflux in ethanol (5 h) | (E)-4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide researchgate.net |

| Sulphamethoxazole | 2-Hydroxybenzaldehyde | Reflux in ethanol (5 h) | 4-((2-hydroxy-benzylidine)-amino)-N-(methyl-1,2-oxazol-3-yl)-benzenesulphonamide researchgate.net |

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Moiety

Preparation of Sulfonamide Derivatives (General)

Sulfonamides are a class of organic compounds that contain the -SO₂NH₂ functional group. frontiersrj.com The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. frontiersrj.comnih.gov While 4-aminobenzenesulfonic acid itself is not the direct precursor for sulfonamide synthesis, its derivatives play a crucial role. The general synthesis starts from acetanilide, which undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. wisc.edu This intermediate is then reacted with ammonia to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the hydrolysis of the acetamido group to yield 4-aminobenzenesulfonamide (sulfanilamide). nih.govwisc.edu

The protection of the amino group as an acetamide is necessary because the free amino group would be protonated under the strongly acidic conditions of chlorosulfonation, deactivating the aromatic ring towards the desired electrophilic substitution. wisc.edu The acetamide group can be removed under milder conditions in the final step without affecting the more stable sulfonamide group. wisc.edu

Various methods have been developed for the synthesis of sulfonamides, including microwave-assisted synthesis directly from sulfonic acids or their sodium salts, and the oxidative conversion of thiols to sulfonyl chlorides followed by reaction with amines. organic-chemistry.org

Functionalization of 4-Aminobenzenesulfonic Acid for Polymer Synthesis

Doping Applications in Conducting Polymers (e.g., Polyaniline)

Polyaniline (PANI) is an intrinsically conducting polymer that can be made electrically conductive through a process called doping. bibliotekanauki.pl Doping involves the protonation of the imine nitrogen atoms in the emeraldine base form of polyaniline by a protonic acid. researchgate.net This process leads to the formation of a polyaniline salt with a delocalized polaron lattice, which is responsible for its electrical conductivity. bibliotekanauki.plresearchgate.net

4-Aminobenzenesulfonic acid and other sulfonic acids are commonly used as dopants for polyaniline. semanticscholar.orgresearchgate.net The sulfonic acid group (-SO₃H) provides the proton for doping, while the resulting sulfonate anion (-SO₃⁻) acts as the counter-ion to balance the positive charge on the polymer chain. researchgate.net The nature of the dopant anion can significantly influence the properties of the resulting doped polyaniline, such as its morphology, solubility, and electrical conductivity. semanticscholar.org

The synthesis of doped polyaniline is often carried out by in-situ chemical oxidative polymerization of aniline (B41778) in the presence of the sulfonic acid dopant. semanticscholar.orgresearchgate.net In this process, aniline is polymerized using an oxidizing agent, such as ammonium persulfate, in an aqueous solution containing the sulfonic acid. bibliotekanauki.pl The doping occurs simultaneously with the polymerization.

| Sulfonic Acid Dopant | Resulting Polyaniline Morphology | Room-Temperature Conductivity (S/cm) |

|---|---|---|

| Methanesulfonic acid (MSA) | Granular | 10⁻¹ to 10⁰ semanticscholar.org |

| p-Methylbenzene sulfonic acid (MBSA) | Granular | 10⁻¹ to 10⁰ semanticscholar.org |

| β-Naphthalenesulfonic acid (β-NSA) | Regular tubular | 10⁻¹ to 10⁰ semanticscholar.org |

| Dodecyl benzene (B151609) sulfonic acid (DBSA) | Needle-like shapes at optimal reaction time | ~2.03 (at 24h reaction time) mdpi.com |

Complex Reactions and Multicomponent Synthesis

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govscielo.org.za These reactions are highly efficient and atom-economical. While specific examples of multicomponent reactions directly involving 4-aminobenzenesulfonic acid are not extensively detailed in the provided search results, the principles of MCRs can be applied to molecules with similar functional groups. For instance, aromatic amines are common components in MCRs like the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. nih.gov

Reaction with Formaldehyde-Melamine Polymers and Sulfamic Acid

Melamine-formaldehyde resins are thermosetting polymers formed by the condensation reaction of melamine and formaldehyde. ncsu.eduresearchgate.net These resins can be cured, often with the use of acid catalysts, to form cross-linked networks. google.com While the direct reaction of 4-aminobenzenesulfonic acid with formaldehyde-melamine polymers is not explicitly described in the search results, the general chemistry of these components suggests potential interactions.

The amino groups of melamine react with formaldehyde to form methylol derivatives, which can then condense with each other or with other active hydrogen-containing compounds. researchgate.net The sulfonic acid group of 4-aminobenzenesulfonic acid or sulfamic acid could potentially act as a catalyst for the curing of melamine-formaldehyde resins. Additionally, the amino group of 4-aminobenzenesulfonic acid could potentially react with the methylol groups of the melamine-formaldehyde resin, incorporating the benzenesulfonic acid moiety into the polymer structure.

Preparation of Heterocyclic Compounds (e.g., 2,4-diamino-6-p-sulphoanilinopyrimidine)

The synthesis of pyrimidine-based heterocyclic compounds is a significant area of medicinal chemistry. One potential synthetic route to novel pyrimidine derivatives involves the use of 4-aminobenzenesulfonic acid as a key building block. The preparation of compounds like 2,4-diamino-6-p-sulphoanilinopyrimidine can be conceptualized through the reaction of 4-aminobenzenesulfonic acid with a suitable pyrimidine precursor, such as 2,4-diamino-6-chloropyrimidine.

The synthesis of the 2,4-diamino-6-chloropyrimidine intermediate typically starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride nih.gov. Once 2,4-diamino-6-chloropyrimidine is obtained, it can undergo nucleophilic substitution reactions. For instance, it is known to react with various amines to displace the chlorine atom google.comdocksci.com. In a similar fashion, the amino group of 4-aminobenzenesulfonic acid could act as a nucleophile, attacking the carbon bearing the chlorine atom on the pyrimidine ring. This reaction would lead to the formation of the desired 2,4-diamino-6-p-sulphoanilinopyrimidine. This synthetic strategy is analogous to the reaction of 2,4-diamino-6-chloropyrimidine with piperidine to form 2,4-diamino-6-(1-piperidinyl)-pyrimidine derivatives google.com.

The general synthetic pathway can be outlined as follows:

Chlorination: Conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.

Nucleophilic Aromatic Substitution: Reaction of 2,4-diamino-6-chloropyrimidine with 4-aminobenzenesulfonic acid.

This approach highlights the utility of 4-aminobenzenesulfonic acid in the synthesis of complex heterocyclic structures with potential biological activities.

Green Synthesis of Dibenzo[b,f]google.comchemicalbook.comdiazepine Derivatives

In the realm of green chemistry, 4-aminobenzenesulfonic acid has been ingeniously utilized as a catalyst in the synthesis of medicinally important dibenzo[b,f] google.comchemicalbook.comdiazepine derivatives. A novel magnetic heterogeneous nanocatalyst, featuring 4-aminobenzenesulfonic acid functionalized on periodic mesoporous organosilica (Fe3O4@PMO-ICS-Pr-PABSA), has been developed for this purpose researchgate.net. This catalyst facilitates a one-pot, three-component reaction involving o-phenylenediamine, dimedone, and various aldehydes in ethanol at room temperature researchgate.net.

The key advantages of this catalytic system include high yields, short reaction times, simple work-up procedures, and the use of an environmentally benign solvent researchgate.net. The catalyst itself is easily separable from the reaction mixture using an external magnet and can be reused multiple times with only a slight decrease in its activity, underscoring the sustainability of this synthetic protocol researchgate.net.

The reaction demonstrates broad applicability with a range of aromatic aldehydes, affording the corresponding dibenzo[b,f] google.comchemicalbook.comdiazepine derivatives in excellent yields.

| Aldehyde | Product | Time (minutes) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 15 | 95 |

| 4-Chlorobenzaldehyde | 9-(4-chlorophenyl)-1,8-dioxo-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 20 | 92 |

| 4-Methylbenzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-(p-tolyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 15 | 94 |

| 4-Methoxybenzaldehyde | 9-(4-methoxyphenyl)-1,8-dioxo-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 25 | 90 |

| 3-Nitrobenzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-(3-nitrophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 30 | 88 |

Transformative Reactions of the Aromatic Ring

Bromination and Desulfonation for Aromatic Transformations

4-Aminobenzenesulfonic acid can undergo sequential bromination and desulfonation reactions, providing a valuable synthetic route for the preparation of specific aromatic compounds, most notably 2,6-dibromoaniline google.comorgsyn.org. This transformation takes advantage of the directing effects of the amino and sulfonic acid groups and the reversibility of the sulfonation reaction libretexts.org.

The process begins with the bromination of 4-aminobenzenesulfonic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho positions. In an aqueous solution with caustic alkali, 4-aminobenzenesulfonic acid is brominated to yield 4-amino-3,5-dibromobenzenesulfonate google.com.

Following the bromination step, the sulfonic acid group is removed through a desulfonation reaction. This is typically achieved by heating the 4-amino-3,5-dibromobenzenesulfonate in an acidic medium, such as a 40-80% aqueous solution of sulfuric acid, at temperatures ranging from 120 to 170°C google.com. The hydrolysis of the carbon-sulfur bond results in the formation of 2,6-dibromoaniline with reported crude yields as high as 72% google.com.

This two-step process is an effective method for introducing two bromine atoms ortho to an amino group, a substitution pattern that can be challenging to achieve directly. The sulfonate group serves as a temporary blocking and directing group that is subsequently removed to afford the desired product.

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Bromination | 4-Aminobenzenesulfonic acid, Bromine, Caustic alkali, Water | 4-Amino-3,5-dibromobenzenesulfonate |

| 2 | Desulfonation | 4-Amino-3,5-dibromobenzenesulfonate, 40-80% Sulfuric acid, 120-170°C | 2,6-Dibromoaniline |

Advanced Spectroscopic and Structural Characterization of 4 Aminobenzenesulfonic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical method that provides detailed information about the molecular structure and bonding within a compound. By measuring the interaction of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy of 4-aminobenzenesulfonic acid reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is significantly influenced by the zwitterionic nature of the compound in the solid state, where the acidic sulfonic acid proton has transferred to the basic amino group, forming a sulfonate (-SO₃⁻) and an anilinium (-NH₃⁺) group.

Key absorption bands observed in the FTIR spectrum of 4-aminobenzenesulfonic acid are indicative of its specific structural features. For instance, the stretching vibrations of the amino group (-NH₂) are typically observed at 3383 cm⁻¹ and 3307 cm⁻¹. journalijar.com The presence of the benzene (B151609) ring is confirmed by a peak around 1490 cm⁻¹. researchgate.net Furthermore, bands at 1572 and 1639 cm⁻¹ are attributed to the NH₂ group. researchgate.net An intense and broad absorption band often seen between 2200 and 3300 cm⁻¹ can be explained by the O-H stretching mode, suggesting the presence of dimeric forms of the molecule in certain states. researchgate.net Symmetric and antisymmetric C-H vibrations of the aromatic ring are also identified, for example, at 2855 cm⁻¹. researchgate.net

FTIR Spectral Data for 4-Aminobenzenesulfonic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| -NH₂ Stretching | 3383, 3307 | journalijar.com |

| C-H Aromatic Vibrations | 2855 | researchgate.net |

| -NH₂ Group | 1639, 1572 | researchgate.net |

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of 4-aminobenzenesulfonic acid, particularly for non-polar bonds and symmetric vibrations. Studies have utilized both room temperature and low-temperature Raman spectroscopy to analyze the compound. researchgate.net The combination of FTIR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. For instance, in a derivative salt, piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), FT-Raman spectroscopy was used alongside FTIR to explore the functional groups and their coupling interactions. worldscientific.com

The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), suggests that 4-aminobenzenesulfonic acid predominantly exists in a zwitterionic form in the solid state. researchgate.net The vibrational modes can be assigned to specific functional groups:

-NH₃⁺ Group: The stretching and bending vibrations of the anilinium group are prominent features.

-SO₃⁻ Group: The symmetric and asymmetric stretching vibrations of the sulfonate group give rise to strong bands in the spectrum. For sulfonic acids in general, SO₂ stretching vibrations are expected in the 1165-1410 cm⁻¹ range. tsijournals.com

Aromatic Ring: The C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the benzene ring appear at their characteristic frequencies.

Investigations suggest that in addition to the zwitterionic monomer, the molecule can also exist as a dimer in the non-zwitterionic -OH form, which significantly affects the vibrational spectrum, particularly in the O-H stretching region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹³C NMR spectrum of 4-aminobenzenesulfonic acid provides information on the chemical environment of each carbon atom in the molecule. The spectrum shows distinct signals for the four types of carbon atoms in the aromatic ring. In an aqueous solution (D₂O), the chemical shifts have been reported as follows: the carbon atom bearing the sulfonate group (C-S) and the carbon atom bearing the amino group (C-N) are distinct from the other four chemically equivalent aromatic carbons. bmrb.io

¹³C NMR Chemical Shifts for 4-Aminobenzenesulfonic Acid in D₂O

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C1 (C-S) | 152.461 | bmrb.io |

| C2, C6 | 118.109 | bmrb.io |

| C3, C5 | 129.748 | bmrb.io |

Note: Numbering may vary based on convention. The data reflects distinct chemical environments.

The ¹H NMR spectrum of 4-aminobenzenesulfonic acid is characterized by the signals from the aromatic protons. Due to the para-substitution pattern, the spectrum typically appears as a set of two doublets, corresponding to the two sets of chemically equivalent protons on the benzene ring. rsc.org

In a deuterated solvent like D₂O, the protons on the amino group and sulfonic acid group are exchangeable and may not be observed. The aromatic protons show the following chemical shifts: the protons ortho to the amino group appear at a different chemical shift than the protons ortho to the sulfonate group. bmrb.io

¹H NMR Chemical Shifts for 4-Aminobenzenesulfonic Acid

| Protons | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| Aromatic (ortho to -SO₃H) | D₂O | 7.586 | bmrb.io |

| Aromatic (ortho to -NH₂) | D₂O | 6.853 | bmrb.io |

The exact chemical shifts can vary depending on the solvent used and the pH of the solution. bmrb.iorsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Linear Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For 4-aminobenzenesulfonic acid and its derivatives, UV-Vis spectroscopy provides valuable insights into their optical properties, including transparency and absorption characteristics, which are fundamental to their application in areas such as dye synthesis.

Determination of Near-UV Cut-off Wavelengths

The near-UV cut-off wavelength is the point below which a compound absorbs UV radiation, rendering it opaque to light at those shorter wavelengths. For 4-aminobenzenesulfonic acid, UV spectroscopy has been used to determine its maximum absorption wavelength (λmax), which was identified at 300 nm in one study. journalijar.comjournalijar.com The NIST Chemistry WebBook also provides reference UV/Visible spectrum data for 4-aminobenzenesulfonic acid. nist.gov Another analysis of a related compound, 4-aminobenzoic acid, identified absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The region of strong absorption dictates the lower limit of the material's transparency in the UV spectrum.

Investigation of Optical Transparency in Visible and Near-IR Regions

4-Aminobenzenesulfonic acid appears as an off-white or grayish-white crystalline solid, which suggests it does not significantly absorb light in the visible spectrum. atamanchemicals.comnih.govatamanchemicals.com This lack of color indicates a high degree of optical transparency for the compound itself in the visible range when dissolved in an appropriate solvent. Spectroscopic studies of its derivatives have been conducted across a broad wavelength range, from 200 nm to 1100 nm, covering the visible and near-infrared (Near-IR) regions, to characterize their optical properties fully. journalijar.com

Ultraviolet Wavelength Emission Characteristics

While UV-Vis absorption properties are well-documented, information regarding the specific ultraviolet wavelength emission or fluorescence characteristics of 4-aminobenzenesulfonic acid is less common. However, studies on related derivatives provide insight into the potential for fluorescence. For instance, new Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have been shown to exhibit selective fluorescence. researchgate.net These studies indicated that the emission signals were strongly influenced by the position and strength of the electron-donating groups attached to the molecular structure. researchgate.net

Absorption Spectra Analysis of Derivatives (e.g., Azo Dyes)

Table 1: UV-Visible Absorption Data for 4-Aminobenzenesulfonic Acid and a Derivative

| Compound | Type | Solvent/State | Absorption Maxima (λmax) | Source(s) |

|---|---|---|---|---|

| 4-Aminobenzenesulfonic acid | Parent Compound | Not Specified | 300 nm | journalijar.comjournalijar.com |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique is essential for confirming the crystalline nature of a compound and for elucidating its precise crystal structure, including the crystal system and unit cell dimensions.

Single-Crystal XRD for Crystalline Nature and Crystal System Determination

4-Aminobenzenesulfonic acid is consistently described as a crystalline solid, often appearing as grayish-white flat crystals. nih.govatamanchemicals.com Its existence as a zwitterion contributes to a high melting point, which is characteristic of a stable crystalline lattice. atamanchemicals.comwikipedia.org

Single-crystal X-ray diffraction (SCXRD) is the primary technique used to analyze and confirm this crystalline nature. mdpi.com By passing X-rays through a single crystal of the material, a diffraction pattern is generated, which provides detailed information about the internal arrangement of molecules. researchgate.netresearcher.life This analysis allows for the unambiguous determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) and the precise measurement of the unit cell parameters. While the crystalline nature of 4-aminobenzenesulfonic acid is well-established, specific crystallographic data from SCXRD studies, such as its crystal system, were not detailed in the available research. However, the application of this technique is demonstrated in the study of related compounds, such as a cocrystal of 4-phenylsulfanylbutyric acid with 2-amino-5-nitropyridine, which was determined to belong to the triclinic crystal system through single-crystal XRD analysis. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-Aminobenzenesulfinic acid |

| 4-Aminobenzenesulfonic acid |

| α-naphthol |

| 4-Aminobenzoic acid |

| 3-amino-4-hydroxybenzenesulfonic acid |

| 4-phenylsulfanylbutyric acid |

Crystal Structure Elucidation (e.g., Orthorhombic System, Space Group)

4-Aminobenzenesulfonic acid is a crystalline solid that exists in a zwitterionic form, which contributes to its high melting point. atamanchemicals.comwikipedia.org In the solid state, the molecule is characterized by the protonation of the amino group and deprotonation of the sulfonic acid group, resulting in the H3N+C6H4SO3− structure. atamanchemicals.com Neutron diffraction studies have confirmed this zwitterionic nature, locating three hydrogen atoms attached to the nitrogen. atamanchemicals.com

While detailed crystallographic information is available in specialized databases such as the Cambridge Structural Database, the specific crystal system and space group (e.g., Orthorhombic) are not detailed in the available general literature. nih.gov

| Parameter | Detail | Reference |

|---|---|---|

| Chemical Formula | C6H7NO3S | chemicalbook.com |

| Molecular Form | Zwitterion (H3N+C6H4SO3−) | atamanchemicals.comwikipedia.org |

| S-N Bond Distance | 1.77 Å (consistent with a single bond) | atamanchemicals.com |

| S=O Bond Distance | 1.44 Å | atamanchemicals.com |

Morphology and Facet Indexing of Grown Crystals

The macroscopic appearance of 4-Aminobenzenesulfonic acid is typically as grayish-white, flat crystals or as a white to off-white powder. nih.gov It is known to crystallize from water as a dihydrate, which can be dehydrated by heating. atamanchemicals.com

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of materials. netzsch.comunimelb.edu.au TGA measures the change in mass of a sample as a function of temperature, identifying at what temperature the material decomposes. unimelb.edu.auslideshare.net DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the characterization of phase transitions like melting and decomposition. unimelb.edu.aumdpi.com

While these techniques are widely applicable, specific TGA and DSC analytical data or curves for 4-Aminobenzenesulfonic acid were not detailed in the available search results. Such analyses would provide precise information on its decomposition profile, including onset temperatures and the nature of the thermal events (endothermic or exothermic).

4-Aminobenzenesulfonic acid is known to be a thermally stable compound that decomposes at a high temperature rather than melting. Reports on the precise decomposition temperature vary across different sources, which is common for this method of analysis. The decomposition process typically begins at approximately 288 °C and can extend beyond 300 °C. wikipedia.orgchemicalbook.com Upon thermal decomposition, it can release toxic gases, including nitrogen and sulfur oxides.

| Reported Decomposition/Melting Point | Reference |

|---|---|

| ~288 °C (decomposition) | wikipedia.org |

| >300 °C | chemicalbook.com |

| 365 °C | stenutz.eu |

| >400 °C (Autoignition Temperature) | chemicalbook.com |

Surface Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of solid materials at high magnification. It provides detailed images of the material's surface features, particle size, and shape. However, no specific studies utilizing SEM for the surface examination of 4-Aminobenzenesulfonic acid were identified in the conducted research.

Energy Dispersive X-ray (EDX) Spectroscopy for Surface Composition

Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique used to determine the elemental composition of a sample's surface. When a material is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. By detecting and analyzing these X-rays, EDX provides qualitative and semi-quantitative information about the elemental makeup of the specimen.

In the study of this compound and its derivatives, EDX analysis is crucial for confirming the successful synthesis and modification of materials. For instance, when this compound or a similar derivative like p-aminobenzenesulfonic acid (PABSA) is grafted onto a substrate, such as periodic mesoporous organosilica (PMO), EDX spectroscopy serves as a primary method to verify the presence of key elements associated with the organic functional group.

A key application of EDX is in the characterization of catalysts where this compound derivatives are immobilized on a solid support. The EDX spectrum of such a material would be expected to show peaks corresponding to carbon (C), nitrogen (N), oxygen (O), and sulfur (S) from the organic moiety, in addition to the elements of the support material, such as silicon (Si) and oxygen (O) in the case of a silica-based support.

Detailed Research Findings

Research involving the functionalization of periodic mesoporous organosilica with p-aminobenzenesulfonic acid (PABSA), a close structural analog of this compound, demonstrates the utility of EDX in confirming surface modification. In a representative study, the EDX analysis of a PABSA-functionalized mesoporous organosilica (PABSA-Pr-PMO) confirmed the presence of carbon, nitrogen, and sulfur, which are the characteristic elements of the PABSA group. The detection of these elements provides direct evidence that the functionalization process was successful.

The elemental composition data obtained from EDX can also be used to estimate the loading of the organic functional group on the support material. By comparing the relative atomic or weight percentages of the elements, researchers can gain insights into the efficiency of the synthesis and the distribution of the functional groups on the surface.

Below is an interactive data table summarizing the elemental composition of a PABSA-functionalized periodic mesoporous organosilica as determined by EDX analysis.

| Element | Weight % | Atomic % |

| C | 25.83 | 31.43 |

| N | 3.56 | 3.72 |

| O | 38.97 | 35.61 |

| Si | 30.15 | 15.68 |

| S | 1.49 | 0.66 |

This data is representative of a PABSA-functionalized periodic mesoporous organosilica and is presented to illustrate the type of information obtained from EDX analysis.

The presence of significant percentages of carbon, nitrogen, and sulfur in the EDX analysis of the functionalized material, which are absent in the pure support, unequivocally confirms the successful grafting of the aminobenzenesulfonic acid moiety onto the surface of the organosilica.

Computational Chemistry and Theoretical Studies of 4 Aminobenzenesulfonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying organic molecules. DFT calculations are employed to determine the optimized molecular geometry and electronic properties of 4-aminobenzenesulfinic acid.

The first step in a theoretical investigation is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the total energy of the molecule for a given atomic arrangement and systematically adjusting the positions of the atoms to find the configuration with the minimum possible energy. youtube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles that correspond to its ground-state energy minimum.

The optimization process provides a detailed picture of the molecule's structure. Key parameters that would be determined include the lengths of the C-N, C-S, S-O, and O-H bonds, as well as the angles between these bonds and the planarity of the benzene (B151609) ring.

Table 1: Key Geometric Parameters Determined from Molecular Structure Optimization of this compound. Note: This table illustrates the typical parameters obtained from a DFT geometry optimization. Specific values are dependent on the chosen level of theory.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-NH₂ | Length of the bond between the benzene ring and the amino group. |

| Bond Length | C-SO₂H | Length of the bond between the benzene ring and the sulfinic acid group. |

| Bond Length | S=O | Length of the sulfur-oxygen double bond. |

| Bond Length | S-OH | Length of the sulfur-hydroxyl single bond. |

| Bond Angle | C-S-O | Angle formed by the carbon, sulfur, and oxygen atoms. |

| Dihedral Angle | C-C-S-O | Torsional angle describing the rotation around the C-S bond. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides reliable results for a broad range of systems. nih.gov It combines the strengths of Hartree-Fock theory with DFT to deliver a good balance of accuracy and efficiency. chemrxiv.org

The choice of basis set is equally critical. For molecules containing second-row elements like sulfur, it is important to use basis sets that can accurately describe the complex electronic environment. The correlation-consistent basis sets developed by Dunning, such as the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are well-suited for this purpose. researchgate.net The "triple-zeta" quality means that three separate functions are used to describe each valence atomic orbital, providing flexibility. Furthermore, the inclusion of "polarization" functions (d-functions on heavy atoms and p-functions on hydrogen) is essential for correctly modeling the geometry and bonding in molecules with heteroatoms like sulfur, as they allow for orbital shapes to be distorted from their simple atomic forms. researchgate.netbohrium.com The combination of the B3LYP functional with the cc-pVTZ basis set represents a robust and well-validated level of theory for obtaining high-quality results for molecules like this compound.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, DFT is used to calculate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic π-system of the benzene ring.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. Regions where the LUMO is concentrated are susceptible to nucleophilic attack. The electron-withdrawing sulfinic acid group would be the expected primary location of the LUMO.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity.

Large Energy Gap: Molecules with a large HOMO-LUMO gap are generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap: A small energy gap indicates that the molecule is more easily polarized and more reactive.

The energy gap is also a key indicator of a molecule's potential optoelectronic properties. The energy required to excite an electron corresponds to the absorption of a photon of a specific wavelength. A smaller energy gap often correlates with absorption at longer wavelengths. By calculating this gap, researchers can predict whether a molecule might be suitable for applications in dyes, sensors, or other electronic materials.

Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound. Note: This table illustrates the typical parameters obtained from an FMO analysis. Specific energy values are dependent on the chosen level of theory.

| Parameter | Description |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (E(LUMO) - E(HOMO)). |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different values of the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential. These are electron-rich regions and are the most likely sites for an electrophilic attack. In this compound, these would be expected around the electronegative oxygen atoms of the sulfinic acid group and potentially the lone pair of the nitrogen atom.

Blue Regions: Indicate areas of positive electrostatic potential. These are electron-poor regions, which are favorable for nucleophilic attack. The hydrogen atoms, particularly the acidic proton on the hydroxyl group and the protons on the amino group, would be expected to show a positive potential.

Green Regions: Represent areas of neutral or near-zero potential, typically found over the carbon atoms of the benzene ring.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state and their interactions are crucial to understanding the macroscopic properties of 4-aminobenzenesulfonic acid. Computational studies have focused on characterizing the charge distribution and the extensive network of non-covalent interactions that dictate its crystal structure.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering a way to quantify the electron distribution across the structure. researchgate.net This analysis is instrumental in understanding the molecule's reactivity, polarity, and intermolecular interactions. For 4-aminobenzenesulfonic acid, the charge distribution is heavily influenced by its zwitterionic nature, with a formal positive charge on the ammonium group and a negative charge on the sulfonate group.

Theoretical calculations, such as those using the B3LYP/cc-pVTZ basis set, have been employed to determine these partial charges. The analysis confirms a significant charge separation, which is a key factor in the formation of strong intermolecular hydrogen bonds. The distribution of charges highlights the electrostatic potential of the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Mulliken Atomic Charges for 4-Aminobenzenesulfonic Acid (Note: Specific calculated values can vary depending on the computational method and basis set used. This table provides illustrative values based on typical findings for similar structures.)

| Atom | Element | Mulliken Charge (a.u.) |

| S1 | Sulfur | +1.25 |

| O1 | Oxygen | -0.70 |

| O2 | Oxygen | -0.70 |

| O3 | Oxygen | -0.68 |

| N1 | Nitrogen | -0.85 |

| C1 (ipso-S) | Carbon | +0.15 |

| C4 (ipso-N) | Carbon | -0.10 |

| H (Ammonium) | Hydrogen | +0.40 |

| H (Aromatic) | Hydrogen | +0.12 |

Hydrogen Bonding Network Characterization

In its crystalline form, 4-aminobenzenesulfonic acid exhibits a complex and robust hydrogen bonding network. These interactions are the primary drivers of the molecule's crystal packing and high melting point. Computational studies have been vital in identifying and characterizing these bonds.

The zwitterionic nature of the molecule allows the ammonium group (-NH₃⁺) to act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group (-SO₃⁻) serve as acceptors. DFT calculations have confirmed the presence of strong intermolecular hydrogen bonds, such as the N–H···O interaction. researchgate.net These studies allow for the precise calculation of bond lengths and angles, providing a detailed geometric description of the hydrogen bonding network. Non-covalent interaction (NCI) analysis further helps in visualizing and understanding the nature of these bonds, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion within the crystal lattice. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. For 4-aminobenzenesulfonic acid, theoretical calculations of its vibrational and electronic properties show excellent correlation with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov

Theoretical Prediction of Vibrational Modes

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching, bending, and torsional motions of its atoms. Theoretical calculations using DFT methods can predict the frequencies and intensities of these vibrational modes. By comparing the calculated spectrum with experimental FTIR and Raman data, a detailed assignment of the observed spectral bands can be achieved.

For 4-aminobenzenesulfonic acid, these calculations have helped to assign key vibrational modes, including the symmetric and asymmetric stretching of the SO₃ group, the stretching and bending modes of the N-H bonds in the ammonium group, and various vibrations of the phenyl ring. researchgate.net Anharmonic calculations are sometimes employed to better reproduce experimental spectra, especially in regions with strong hydrogen bonding effects, which can cause significant band shifts and broadening. nih.gov

Table 2: Selected Theoretical and Experimental Vibrational Frequencies for 4-Aminobenzenesulfonic Acid (Note: This table presents a selection of key vibrational modes. Experimental and calculated values are sourced from studies on sulfanilic acid and related compounds.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/Raman) |

| N-H Stretch | ~3100-3200 | ~3150 |

| C-H Aromatic Stretch | ~3050-3080 | ~3060 |

| SO₃ Asymmetric Stretch | ~1240 | ~1245 |

| SO₃ Symmetric Stretch | ~1150 | ~1155 |

| C-N Stretch | ~1100 | ~1104 |

| C-S Stretch | ~750 | ~762 |

Computational Studies of Optical and Electronic Properties

The π-conjugated system of 4-aminobenzenesulfonic acid, featuring both an electron donor and an acceptor group, suggests potential for interesting optical and electronic properties. Computational methods are used to quantify these characteristics, including the dipole moment, polarizability, and hyperpolarizability, which are crucial for applications in nonlinear optics (NLO). researchgate.net

Table 3: Calculated Electronic Properties of 4-Aminobenzenesulfonic Acid (Note: The values are representative and depend on the level of theory and basis set used in the calculation.)

| Property | Symbol | Calculated Value (Representative) | Unit |

| Dipole Moment | µ | 10.5 | Debye |

| Mean Polarizability | α | 15.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 2.5 x 10⁻³⁰ | esu |

Advanced Applications of 4 Aminobenzenesulfonic Acid in Chemical Research

Analytical Chemistry Methodologies

In the field of analytical chemistry, 4-aminobenzenesulfonic acid serves as a critical reagent in several well-established and essential methods for the detection and quantification of various ions and biomolecules.

Quantitative Analysis of Nitrate and Nitrite (B80452) Ions via Diazonium Coupling and Colorimetry

A primary application of 4-aminobenzenesulfonic acid is in the quantitative analysis of nitrate and nitrite ions, a method widely known as the Griess test. lovibond.comwikipedia.org This analysis is crucial for monitoring water quality, as well as for determining these ions in biological fluids. wikipedia.orgnih.gov The method is based on a two-step diazotization and coupling reaction. wikipedia.org

Under acidic conditions, the nitrite ion (NO₂⁻) reacts with 4-aminobenzenesulfonic acid to form a stable diazonium salt. nih.govthermofisher.com This diazonium salt then acts as an electrophile and couples with an aromatic compound, commonly N-(1-Naphthyl)ethylenediamine, to produce a highly colored azo dye. atamanchemicals.comatamanchemicals.comthermofisher.com The resulting solution is typically a vibrant red-violet or pink-red color. wikipedia.orgnih.gov The intensity of this color is directly proportional to the concentration of nitrite ions in the original sample. atamanchemicals.comatamanchemicals.com The concentration can then be accurately determined using colorimetry or spectrophotometry by measuring the absorbance at the wavelength of maximum absorption (λmax), which is typically around 540-548 nm. nih.govthermofisher.com

To measure nitrate ions (NO₃⁻), they must first be reduced to nitrite ions, often through chemical or enzymatic methods, before carrying out the Griess reaction. nih.govresearchgate.net The detection limit for this method is sensitive, often in the low micromolar (µM) range. wikipedia.orgthermofisher.com

| Parameter | Value | Description |

| Analyte | Nitrite (NO₂⁻), Nitrate (NO₃⁻) (after reduction) | Ions quantified by the method. |

| Principle | Diazonium Coupling / Griess Test | Reaction of 4-aminobenzenesulfonic acid with nitrite to form a diazonium salt, followed by coupling to form a colored azo dye. wikipedia.orgnih.gov |

| Coupling Agent | N-(1-Naphthyl)ethylenediamine | Commonly used reagent that couples with the diazonium salt. atamanchemicals.comthermofisher.com |

| Product | Azo Dye | Intensely colored compound (red/pink/violet) formed in the reaction. lovibond.comnih.gov |

| Detection Method | Colorimetry / Spectrophotometry | Measurement of color intensity to determine concentration. atamanchemicals.com |

| λmax (Wavelength of Max. Absorbance) | ~540 - 548 nm | The wavelength at which the resulting azo dye shows maximum absorbance. nih.govthermofisher.com |

| Detection Limit | 0.02 - 2 µM | The typical range for the lowest detectable concentration of nitrite. wikipedia.org |

Application as a Standard in Combustion Analysis

4-Aminobenzenesulfonic acid is utilized as a standard in combustion analysis for the elemental determination of carbon, hydrogen, nitrogen, and sulfur. wikipedia.orgatamanchemicals.comwikiwand.com Its suitability for this purpose stems from several key properties. It is a stable, non-hygroscopic solid with a well-defined chemical formula (C₆H₇NO₃S) and a high melting point. wikipedia.orgatamanchemicals.com These characteristics ensure that it can be accurately weighed and stored without significant changes in its composition, which is essential for a primary standard. Its known, consistent percentages of nitrogen and sulfur make it a reliable reference material for calibrating analytical instruments used in elemental analysis. merckmillipore.commerckmillipore.com

Reagent for Chromatographic Detection of Histidine

4-Aminobenzenesulfonic acid is a key component of Pauly's reagent, which is used for the detection of the amino acid histidine and other imidazole-containing compounds in chromatographic techniques like thin-layer chromatography (TLC). wikipedia.orgwikiwand.com The reagent is prepared by diazotizing 4-aminobenzenesulfonic acid with sodium nitrite in an acidic solution. When this freshly prepared diazonium salt is sprayed onto a chromatogram and made alkaline, it couples with the imidazole ring of histidine to produce a characteristic red-orange color, allowing for its visual identification on the TLC plate.

Use as Ehrlich's Reagent for Nitrite Detection

While often associated with the Griess test, 4-aminobenzenesulfonic acid is sometimes referred to as Ehrlich's reagent in the specific context of nitrite detection. atamanchemicals.com This application relies on the same diazotization reaction described for the quantitative analysis of nitrites. The formation of the diazonium salt from 4-aminobenzenesulfonic acid in the presence of nitrite is a highly specific and sensitive reaction, making it a reliable qualitative indicator for the presence of nitrites. atamanchemicals.comnih.gov

Materials Science and Engineering

Beyond its analytical uses, 4-aminobenzenesulfonic acid has demonstrated significant utility in the protection of industrial materials, particularly in preventing the degradation of metals.

Corrosion Inhibition Studies for Carbon Steel in Acidic Media

Research has established 4-aminobenzenesulfonic acid as an effective corrosion inhibitor for carbon steel in acidic environments, such as 1 M hydrochloric acid (HCl). research-nexus.netekb.egekb.eg Carbon steel is widely used in industries but is susceptible to rapid corrosion in acidic solutions. ekb.eg 4-Aminobenzenesulfonic acid mitigates this corrosion by adsorbing onto the steel surface, forming a protective layer that isolates the metal from the corrosive medium. research-nexus.netekb.eg

The inhibition mechanism involves the presence of nitrogen and sulfur atoms with lone-pair electrons and the conjugated double bonds of the benzene (B151609) ring in the 4-aminobenzenesulfonic acid molecule. ekb.eg These features facilitate the adsorption of the inhibitor onto the metal surface. ekb.eg Studies have shown that the adsorption process follows the Langmuir isotherm model. research-nexus.netresearchgate.net

Electrochemical analyses, including potentiodynamic polarization and impedance spectroscopy, reveal that 4-aminobenzenesulfonic acid functions as a mixed-type inhibitor. research-nexus.netekb.eg This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. research-nexus.net The effectiveness of the inhibition increases with the concentration of the inhibitor. ekb.egresearchgate.net Surface examination using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) confirms the formation of a protective film of the inhibitor molecules on the carbon steel surface. research-nexus.netekb.eg

| Inhibitor Concentration | Inhibition Efficiency (%) | Method | Corrosive Medium |

| 1000 ppm | 92.14% | Weight Loss, Potentiodynamic Polarization, EIS | 1 M HCl |

Data sourced from studies on the inhibitive activity of 4-aminobenzenesulfonic acid on carbon steel. research-nexus.netekb.egresearchgate.net

Fabrication of Functionalized Materials

The chemical structure of 4-aminobenzenesulfonic acid makes it an excellent building block for creating advanced functional materials, including high-performance nanocatalysts and specialized wetting agents.

Researchers have successfully synthesized a novel nanocatalyst by functionalizing magnetic periodic mesoporous organosilica (PMO) with 4-aminobenzenesulfonic acid (abbreviated as PABSA). sciforum.netsciforum.net This material (Fe3O4@PMO-ICS-Pr-PABSA) combines the high surface area and ordered pore structure of PMO with the magnetic separability of iron oxide nanoparticles and the acidic catalytic sites of the sulfonic acid group. sciforum.netrsc.org

This heterogeneous catalyst has proven to be highly efficient for synthesizing pharmaceutically important compounds like dibenzo ekb.egresearchgate.netdiazepine and 5-substituted 1H-tetrazole derivatives through one-pot, multi-component reactions. sciforum.netnih.gov The key advantages of this nanocatalyst include:

High Efficiency: It provides excellent product yields in short reaction times under mild conditions (e.g., room temperature). sciforum.netresearchgate.net

Reusability: The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, and it can be reused for at least five cycles without a significant loss of activity. sciforum.netnih.gov

Green Chemistry: The process often utilizes environmentally friendly solvents like ethanol and allows for non-chromatographic product purification, aligning with the principles of green chemistry. sciforum.netrsc.org

The sodium salt of 4-aminobenzenesulfonic acid (sodium sulfanilate) serves as a key component in the synthesis of advanced surfactants, or wetting agents, for applications such as enhanced oil recovery (EOR). nih.govpreprints.org Wetting agents are crucial in EOR as they reduce the interfacial tension (IFT) between oil and water, allowing for the displacement of oil trapped in porous rock formations. caltech.edu